N-[2-(aminooxy)ethyl]acetamide
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Overview
Description
N-[2-(aminooxy)ethyl]acetamide is an organic compound with the molecular formula C4H10N2O2 It is a derivative of acetamide, where the acetamide group is substituted with an aminooxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aminooxy)ethyl]acetamide typically involves the reaction of ethyl acetate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reacted with ethylene oxide to yield the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminooxy)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(aminooxy)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of N-[2-(aminooxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and proteins. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)acetamide: Similar structure but lacks the aminooxy group.
N-(2-hydroxyethyl)acetamide: Contains a hydroxy group instead of an aminooxy group.
N-(2-ethoxyethyl)acetamide: Contains an ethoxy group instead of an aminooxy group.
Uniqueness
N-[2-(aminooxy)ethyl]acetamide is unique due to the presence of the aminooxy group, which imparts distinct reactivity and biological activity. This functional group allows for specific interactions with enzymes and proteins, making it valuable in biochemical and medicinal research .
Properties
IUPAC Name |
N-(2-aminooxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-4(7)6-2-3-8-5/h2-3,5H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEZZCKDSCRCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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